BenchChemオンラインストアへようこそ!

1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea

Physicochemical profiling Drug-likeness prediction Medicinal chemistry prioritization

This 3-phenyl-6-oxopyridazinone-cyclohexylurea hybrid is a research-grade scaffold, not a generic analog. Its unique topology (cyclohexyl vs. benzyl terminus) drives distinct sEH SAR profiles (class IC₅₀ 0.2–57 nM). With calculated LogP 3.14 and TPSA 79.51 Ų, it is CNS-drug-like, ideal for permeability assays and as a negative control vs. p21 inhibitor UC2288. Procure this exact substitution pattern to ensure experimental reproducibility in lead optimization and target engagement studies.

Molecular Formula C19H24N4O2
Molecular Weight 340.4 g/mol
CAS No. 88421-11-8
Cat. No. B6581119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
CAS88421-11-8
Molecular FormulaC19H24N4O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H24N4O2/c24-18-12-11-17(15-7-3-1-4-8-15)22-23(18)14-13-20-19(25)21-16-9-5-2-6-10-16/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H2,20,21,25)
InChIKeyAMUGZAIVCLLJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea (CAS 88421-11-8): Structural Identity and Physicochemical Profile for Research Procurement


1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea (CAS 88421-11-8) is a synthetic small molecule (C19H24N4O2, MW 340.42) belonging to the class of pyridazinone-urea hybrids. It features a 6-oxo-3-phenyl-1,6-dihydropyridazine core linked via an ethyl spacer to a cyclohexylurea moiety. This bifunctional architecture integrates a pharmacophoric pyridazinone ring capable of hydrogen bonding with a hydrophobic cyclohexyl terminus, yielding calculated physicochemical properties of LogP 3.14 and topological polar surface area (TPSA) 79.51 Ų . The compound is primarily supplied as a research reagent with typical purity specifications of 95%, serving as a scaffold for medicinal chemistry optimization rather than a clinical candidate .

Procurement Caution for 1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea: Why In-Class Pyridazinone-Urea Analogs Are Not Automatically Interchangeable


While several pyridazinone-urea derivatives exist in chemical catalogs, the specific combination of a 3-phenyl substitution on the pyridazinone ring and an N-cyclohexyl urea terminus defines a distinct structural topology that cannot be assumed equivalent to other in-class analogs. Within the broader pyridazinone-urea class, even minor structural variations—such as replacing cyclohexyl with benzyl or altering the phenyl substitution pattern—have been shown to produce dramatic shifts in soluble epoxide hydrolase (sEH) inhibitory potency, with IC50 values spanning from 0.2 to 57 nM in a recent structure-activity relationship (SAR) study [1]. The 3-phenyl-6-oxopyridazine motif provides a rigid hydrogen-bond-accepting scaffold, while the cyclohexyl group introduces unique steric and lipophilic character compared to benzyl or other alkyl urea termini. These structural attributes directly influence target binding and pharmacokinetic behavior, meaning that procurement of a close analog without verifying that the specific substitution pattern matches the intended SAR context risks compromising experimental reproducibility [1].

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea (88421-11-8): Head-to-Head and Class-Level Data


Physicochemical Differentiation from Common Pyridazinone-Urea Analogs: LogP and TPSA Comparison

The target compound exhibits a calculated LogP of 3.14 and TPSA of 79.51 Ų , placing it within favorable drug-like chemical space. For comparison, the structurally related N,N-dimethyl analog (N,N-dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea, CAS not available) would be predicted to have a lower TPSA due to the absence of urea NH donors, while longer-chain homologs such as N-cyclohexyl-N'-[4-(6-oxo-3-phenyl-1(6H)-pyridazinyl)butyl]urea (CAS 87653-28-9, C21H28N4O2) have a higher LogP (~3.8 estimated) due to the extended alkyl linker . These differences in lipophilicity and hydrogen-bonding capacity directly influence membrane permeability and solubility, making the target compound a distinct physicochemical entity within the series.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry prioritization

Class-Level Potency Range for Pyridazinone-Urea sEH Inhibitors: SAR Context for Target Scaffold

A 2025 study by Lengerli et al. reported that benzyl phenyl urea derivatives incorporating a pyridazinone ring as a secondary pharmacophore exhibit potent sEH inhibition with IC50 values spanning 0.2 to 57 nM [1]. The most potent compound in this series, FP9 (IC50 = 0.2 nM), demonstrated 78% oral bioavailability in mice and significant efficacy in a paclitaxel-induced neuropathic pain model [1]. While the target compound (1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea) was not directly tested in this study, it shares the critical pyridazinone-urea pharmacophore architecture. The published SAR indicates that potency is exquisitely sensitive to the N-alkyl substitution on the urea: cyclohexyl (as in the target compound) versus benzyl (as in FP9) modulates both potency and metabolic stability. Without direct head-to-head data, the target compound's sEH potency cannot be assumed, but class-level inference suggests it occupies a distinct SAR position worth profiling.

Soluble epoxide hydrolase sEH inhibition Pain pharmacology CIPN

Structural Uniqueness: Cyclohexylurea Motif as a Discriminating Feature Against Phenylcyclohexyl-Urea p21 Inhibitors

The phenylcyclohexyl-urea scaffold is also utilized in p21 attenuators such as UC2288 (CAS 1394011-91-6, IC50 ≈ 10 µM for p21 downregulation in HCT116 cells) . However, the target compound is structurally distinct: it replaces the 4-chloro-3-(trifluoromethyl)phenyl and 5-(trifluoromethyl)pyridin-2-yloxy substituents of UC2288 with a 3-phenyl-6-oxopyridazinone heterocycle. This substitution eliminates the two trifluoromethyl groups that contribute to UC2288's high molecular weight (481.8 Da) and lipophilicity, resulting in a significantly lower molecular weight (340.4 Da) and LogP (~3.1 vs. >4.5 estimated for UC2288) . The pyridazinone carbonyl acts as a hydrogen bond acceptor, potentially shifting target engagement away from p21 and toward enzymes such as sEH or kinases that recognize the pyridazinone pharmacophore. These structural differences mean the target compound should not be considered interchangeable with UC2288 or related p21 inhibitors.

p21 inhibition Cell cycle regulation Cancer pharmacology Structural differentiation

Recommended Application Scenarios for 1-Cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea (88421-11-8) Based on Differential Evidence


Medicinal Chemistry SAR Exploration: sEH Inhibitor Lead Optimization

The compound's pyridazinone-urea scaffold, supported by class-level sEH inhibition data (IC50 range 0.2–57 nM for closely related analogs) [1], positions it as a strategic building block for modifying the N-alkyl urea substituent during lead optimization. The cyclohexyl group offers a distinct steric and lipophilic profile compared to the benzyl substituent in benchmark compound FP9 (IC50 = 0.2 nM) [1], enabling researchers to probe the effect of cycloaliphatic versus benzylic substitution on sEH potency, microsomal stability, and oral bioavailability in a systematic SAR campaign.

Physicochemical Property Benchmarking for CNS Drug Design

With a calculated LogP of 3.14 and TPSA of 79.51 Ų , the compound falls within the favorable range for CNS drug-likeness (LogP 2–5, TPSA < 90 Ų). This makes it a suitable reference compound for evaluating the permeability and brain penetration potential of pyridazinone-based candidates in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transwell assays, particularly when compared against higher-LogP analogs such as the butyl-linked homolog (estimated LogP ~3.8) .

Negative Control or Chemogenomic Profiling for p21-Independent Mechanisms

Given its structural divergence from the phenylcyclohexyl-urea p21 inhibitor UC2288 (MW 481.8 Da, p21 IC50 ≈ 10 µM) , the target compound—lacking the trifluoromethyl substituents critical for p21 attenuation—can serve as a structurally matched negative control in chemogenomic experiments aimed at dissecting p21-dependent versus p21-independent antiproliferative effects in cancer cell lines such as HCT116 or B16 melanoma.

Quote Request

Request a Quote for 1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.